molecular formula C14H9N3O2S B2638896 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine CAS No. 524037-03-4

3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine

Cat. No.: B2638896
CAS No.: 524037-03-4
M. Wt: 283.31
InChI Key: DRBYJEQYBVUMKA-UHFFFAOYSA-N
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Description

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine is a heterocyclic compound with the molecular formula C14H9N3O2S It is characterized by a fused ring system that includes benzimidazole and benzothiazine moieties, with a nitro group attached to the third position

Mechanism of Action

Target of Action

The primary targets of the compound 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine are currently unknown. The compound is a novel electron-affine entity , suggesting that it may interact with electron-rich targets

Mode of Action

As an electron-affine entity , it likely interacts with its targets through electron transfer processes. This could result in changes to the target’s structure or function, but more research is needed to confirm this and to understand the specifics of these interactions.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its electron-affine nature , it may influence pathways involving electron transfer or redox reactions. The downstream effects of these pathway alterations would depend on the specific pathways and targets involved and require further investigation.

Pharmacokinetics

Its molecular weight is 283.31 g/mol , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its electron-affine nature , it may induce changes in the electron distribution or redox state of its targets, potentially affecting their function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with 2-chlorobenzothiazole in the presence of a base, followed by nitration to introduce the nitro group at the desired position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Oxidation: Oxidative reactions can further modify the benzimidazole or benzothiazine rings, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an acidic or neutral medium.

Major Products

    Reduction: 3-amino-5H-benzimidazo[1,2-a][3,1]benzothiazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzimidazole or benzothiazine rings.

Scientific Research Applications

3-Nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzothiazole: Similar structure but lacks the benzimidazole moiety.

    5-nitrobenzimidazole: Contains the benzimidazole ring but lacks the benzothiazine moiety.

    2-aminobenzimidazole: Precursor used in the synthesis of 3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine.

Uniqueness

This compound is unique due to its fused ring system that combines both benzimidazole and benzothiazine structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-nitro-5H-benzimidazolo[1,2-a][3,1]benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-17(19)10-5-6-12-9(7-10)8-20-14-15-11-3-1-2-4-13(11)16(12)14/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBYJEQYBVUMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=C3S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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